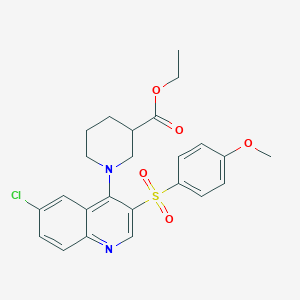

Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

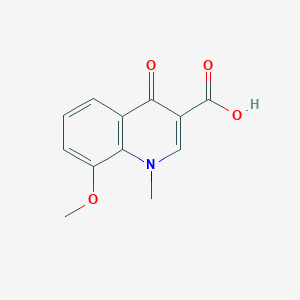

Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C24H25ClN2O5S and a molecular weight of 488.98. It is a derivative of quinoline, a well-known nitrogenous tertiary base .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction. Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is treated with substituted hydrazine to yield a series of pyrazolo[4,3-c]quinolin-3,4-dione regioisomers . This is a simple and convenient method for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, a piperidine ring, and a methoxyphenylsulfonyl group. The quinoline moiety is a nitrogenous tertiary base with a hetero nucleus . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is a condensation reaction. This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water .Scientific Research Applications

Synthesis and Metabolic Studies

The compound has been utilized in the synthesis of metabolites related to TAK-603, where it served as a foundational chemical structure. The studies focused on creating new, efficient synthesis routes and understanding the compound's behavior in metabolic processes (Mizuno et al., 2006).

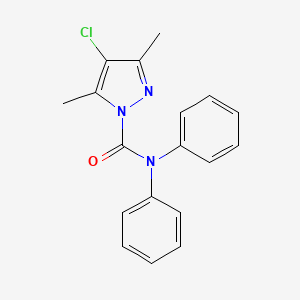

Regioselectivity in Chemical Reactions

Researchers investigated the influence of solvents on the regioselectivity of sulfoxide thermolysis in related β‐Amino‐α‐sulfinyl esters. Understanding these solvent effects is crucial for designing specific synthetic routes in organic chemistry (Bänziger et al., 2002).

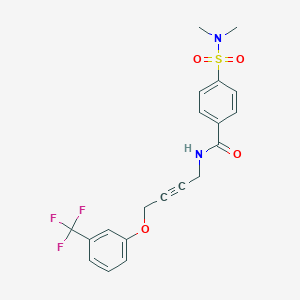

Anticancer Research

This compound has been linked to the synthesis of new propanamide derivatives. These derivatives, with a structure appended to 1,3,4-oxadiazole hybrids, were evaluated for their potential as anticancer agents. Some synthesized compounds exhibited significant anticancer activity, marking them as promising candidates for further research (Rehman et al., 2018).

Antibacterial and Antifungal Activities

The compound is part of a broader group of chemicals used in synthesizing novel derivatives with significant antimicrobial properties. These synthesized derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens (Srinivasan et al., 2010).

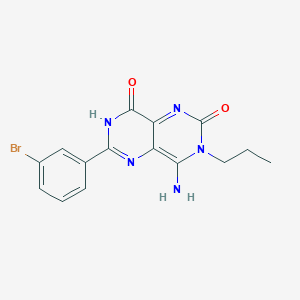

Broad-Spectrum Antibacterial Agent Synthesis

Researchers have synthesized derivatives related to this compound for developing potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA. This research underscores the compound's role in tackling antibiotic resistance (Hashimoto et al., 2007).

Future Directions

Properties

IUPAC Name |

ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-5-4-12-27(15-16)23-20-13-17(25)6-11-21(20)26-14-22(23)33(29,30)19-9-7-18(31-2)8-10-19/h6-11,13-14,16H,3-5,12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEQLGNAUMIMBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)

![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)

![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)

![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)